molecular formula C11H13NO3 B029979 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde CAS No. 6560-65-2

2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde

Cat. No. B029979
CAS RN: 6560-65-2
M. Wt: 207.23 g/mol
InChI Key: PECKJUIKFHWAGE-UHFFFAOYSA-N
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Description

The compound "2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde" is of interest due to its unique structure and potential chemical properties. While direct research on this compound is scarce, related studies on pyridine derivatives and their chemical reactions offer valuable insights into understanding its characteristics.

Synthesis Analysis

Research has explored various synthesis methods for pyridine derivatives, focusing on regioselective and diastereoselective addition reactions. For example, the addition of organometallic reagents to pyridine-carbaldehyde derivatives allows for the synthesis of tertiary and secondary amines with high diastereoselectivity, offering a pathway to synthesize complex pyridine-based structures (Alvaro, Martelli, & Savoia, 1998).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques like NMR and IR are crucial for elucidating the molecular structure of pyridine derivatives. Studies such as the crystal structure analysis of 2,4,7-trimethylperhydroisoxazolo[2,3-a]pyridine-2,7-dicarbaldehyde dioximes provide detailed insights into the conformation and molecular geometry of these compounds, showcasing the power of structural analysis in understanding the intricacies of pyridine derivatives (Ota, Masuda, & Kido, 1980).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, which are key to modifying and synthesizing new compounds. The reactivity of pyridine-2-carbaldehyde imines with Fe and Ru complexes, for example, demonstrates the versatility of these compounds in forming complexes with transition metals, which can significantly alter their chemical properties and applications (Polm et al., 1986).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure and interactions. The study of dimethylindium-pyridine-2-carbaldehyde oximates, for instance, provides insights into the dimerization and coordination chemistry of pyridine derivatives, impacting their physical state and behavior in different environments (Shearer, Twiss, & Wade, 1980).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and oxidation potential, are closely tied to the structural features of pyridine derivatives. Explorations into the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols highlight the antioxidant properties of these compounds, illustrating how structural modifications can enhance their chemical functionality (Wijtmans et al., 2004).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Hydrazides

    Pyridoxine derivatives were synthesized, including methods for 5-(hydroxymethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-6-carbohydrazide. The hydroxymethyl groups showed different reactivities, with the 6-hydroxymethyl group selectively oxidized to aldehyde. These hydrazides exhibited no antimycobacterial activity (Khaziev et al., 2018).

  • Reactions with Oximes

    Pyridine-2-carbaldehyde oxime, reacting with trimethylborane, formed crystalline oximates and various oximates involving metal atoms. These reactions helped in understanding the chemical behavior of similar compounds (Pattison & Wade, 1968).

  • Synthesis of N,O-Chelate Aluminum Complexes

    Through a series of reactions, including deprotonation and internal redox, N,O-chelate aluminum complexes were synthesized from pyridine-N-oxide-2-carbaldehyde. This synthesis highlighted the complexity of chemical transformations of related compounds (Nienkemper et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-10-9(8(5-13)4-12-7)6-14-11(2,3)15-10/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKJUIKFHWAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575855
Record name 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde

CAS RN

6560-65-2
Record name 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,8-Trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde
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